7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and an ethylsulfanyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
11-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5OS/c1-2-28-16-23-15-22-8-10-13(26(15)24-16)5-6-25(14(10)27)9-3-4-12(18)11(7-9)17(19,20)21/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRYAYACNPNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chloro-3-(trifluoromethyl)phenyl Group: This is achieved through a nucleophilic aromatic substitution reaction, where the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Addition of the Ethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but lacks the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core.
4-chloro-3-(trifluoromethyl)aniline: Similar aromatic structure but different functional groups.
Uniqueness
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its combination of a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core with a 4-chloro-3-(trifluoromethyl)phenyl group and an ethylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
